2-(3-Aminopropyl)-cyclohexylamine
Description
2-Piperazino-4,5-dichloronitrobenzene is a nitrobenzene derivative featuring a piperazine ring substituted at the 2-position and chlorine atoms at the 4- and 5-positions. The electron-withdrawing nitro and chlorine groups influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
29667-75-2 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-(3-aminopropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7,10-11H2 |
InChI Key |
HZLNPTRTHJTESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCCN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- In contrast, quinolones (e.g., 3) feature a carboxylic acid group (–CO₂H) that contributes to antimicrobial activity via metal chelation .
- Substituent Diversity: The quinolone derivatives (5a–m) incorporate diverse aroyl or benzenesulfonyl groups on the piperazine ring, which modulate lipophilicity and target binding. For example, 5a–m use substituents like benzyloxycarbonyl or substituted benzoyl to optimize pharmacokinetics .
2.3 Inferred Pharmacological Properties
While the evidence lacks direct biological data for 2-piperazino-4,5-dichloronitrobenzene, comparisons with quinolones (3, 5a–m) suggest:
- Antimicrobial Potential: Quinolones derive activity from DNA gyrase inhibition. The nitro group in nitrobenzene derivatives may confer antibacterial or antiparasitic properties via nitroreductase activation, as seen in metronidazole analogs.
- Solubility and Bioavailability: The chlorine and nitro groups in 2-piperazino-4,5-dichloronitrobenzene may reduce solubility compared to quinolones (–CO₂H enhances water solubility).
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